molecular formula C11H19ClNO3P B2618839 diethyl[(R)-amino(phenyl)methyl]phosphonatehydrochloride CAS No. 59001-19-3

diethyl[(R)-amino(phenyl)methyl]phosphonatehydrochloride

Cat. No.: B2618839
CAS No.: 59001-19-3
M. Wt: 279.7
InChI Key: XMRSFMWMNXQRAP-RFVHGSKJSA-N
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Description

Diethyl[®-amino(phenyl)methyl]phosphonatehydrochloride is a chemical compound with the molecular formula C11H18NO3P·HCl. It is a phosphonate derivative that has applications in various fields, including chemistry, biology, and industry. The compound is known for its unique structure, which includes a phosphonate group, an amino group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl[®-amino(phenyl)methyl]phosphonatehydrochloride typically involves the reaction of diethyl phosphite with an appropriate amine and a phenyl derivative. One common method is the Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the phosphonate ester. The reaction conditions often require a base, such as sodium or potassium carbonate, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production of diethyl[®-amino(phenyl)methyl]phosphonatehydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl[®-amino(phenyl)methyl]phosphonatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl[®-amino(phenyl)methyl]phosphonatehydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Used as a corrosion inhibitor in metal treatment processes

Mechanism of Action

The mechanism of action of diethyl[®-amino(phenyl)methyl]phosphonatehydrochloride involves its interaction with molecular targets through its phosphonate and amino groups. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. The amino group can form hydrogen bonds and ionic interactions with target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl[®-amino(phenyl)methyl]phosphonatehydrochloride is unique due to its specific ®-configuration, which can impart distinct stereochemical properties and biological activities compared to its analogs. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

(R)-diethoxyphosphoryl(phenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18NO3P.ClH/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10;/h5-9,11H,3-4,12H2,1-2H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRSFMWMNXQRAP-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)N)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)([C@H](C1=CC=CC=C1)N)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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